N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Description
Properties
CAS No. |
144465-03-2 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
GDEUPSRHIIWHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide typically involves the condensation of pyrazin-2-amine with 4-methoxybenzoyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide across several cancer cell lines. The compound exhibits significant cytotoxic effects, with the following findings:
- IC50 Values :
- A549 (lung cancer): 0.83 ± 0.07 μM
- MCF-7 (breast cancer): 0.15 ± 0.08 μM
- HeLa (cervical cancer): Values pending further study
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis through mechanisms such as cell cycle arrest and mitochondrial dysfunction. These findings suggest that this compound may serve as a promising lead in the development of new anticancer therapies.
Antimicrobial Activity
The compound has also shown considerable antimicrobial properties, exhibiting activity against various pathogens comparable to standard antibiotics. In vitro tests indicate that it can inhibit bacterial growth effectively, suggesting its potential as an alternative treatment option in combating antibiotic-resistant strains.
Data Summary
| Application | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 0.83 ± 0.07 | Apoptosis induction |
| Anticancer | MCF-7 | 0.15 ± 0.08 | Cell cycle arrest |
| Antimicrobial | Various Pathogens | TBD | Inhibition of bacterial growth |
Case Study 1: Anticancer Effects
A recent study screened a library of compounds and identified this compound as a promising anticancer agent. The compound effectively reduced tumor growth in multicellular spheroids, demonstrating its potential for further development into a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted to assess the antimicrobial efficacy of this compound revealed that it exhibited comparable antibacterial activity to standard antibiotics against various pathogens, indicating its potential role in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Fluoro and Chloro Derivatives
- N-(5-(4-Fluorophenyl)pyrazin-2-yl)acetamide (F-Clmd) and N-(5-(4-Chlorophenyl)pyrazin-2-yl)acetamide (Cl-Clmd)
- Structural Differences : The 4-methoxy group in the target compound is replaced with fluoro (F-Clmd) or chloro (Cl-Clmd) substituents.
- Photophysical Properties : Time-dependent density functional theory (TD-DFT) calculations indicate that excited-state transitions in these analogs involve localized excitations on the pyrazine ring, similar to the target compound .
- Spectral Data : NMR and mass spectrometry data confirm structural integrity, with distinct shifts for fluorine (δ ~ -110 ppm in $^{19}\text{F}$-NMR) and chlorine (isotopic patterns in HRMS) .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | LogP* | HRMS [M+H]+ | Key Spectral Features |
|---|---|---|---|---|
| Target Compound | 4-OCH₃ | 1.8 | 432.09723 | Methoxy singlet (δ 3.8 ppm) |
| F-Clmd | 4-F | 1.5 | 416.08912 | Fluorine coupling in $^{19}\text{F}$-NMR |
| Cl-Clmd | 4-Cl | 2.0 | 432.05627 | Chlorine isotopic peak clusters |
*Predicted using Molinspiration software.
Heterocyclic Core Modifications
Pyridazine and Thiazolotriazole Derivatives
- Pyridazinone Analogs: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () replaces pyrazine with pyridazinone, altering electronic properties. This compound acts as a specific FPR2 agonist, demonstrating the impact of core heterocycle modifications on receptor selectivity .
- Thiazolotriazole Derivatives: Compounds like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide () exhibit anti-infective activity (75–78% yields), highlighting how fused heterocycles enhance biological potency compared to simpler pyrazine systems .
Table 2: Heterocyclic Core Impact on Bioactivity
Pharmacological Comparisons
Enzyme Inhibition and Anticancer Activity
- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives : 3D-QSAR models predict inhibitory activity against protein tyrosine phosphatases (PTPs), with experimental IC₅₀ values ranging from 69–87 µM (). The 4-methoxy group enhances blood sugar reduction in diabetic rat models (21.4% at 100 mg/kg) .
- Thiadiazol-2-yl-acetamide Derivatives: Novel phenoxy analogs like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide show potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), outperforming 5-fluorouracil in some cases () .
Biological Activity
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
In Vitro Studies
- Cell Line Assays : In vitro assays have demonstrated that compounds with similar pyrazole structures exhibit significant cytotoxic effects against cancer cell lines such as MCF7, A549, and HepG2. For instance, studies indicated that certain derivatives had IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds have been reported to activate intrinsic apoptotic pathways leading to caspase activation and eventual cell death .
Data Table: Anticancer Activity of Related Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Apoptosis induction |
| Compound B | A549 | 0.95 | DNA intercalation |
| This compound | HepG2 | TBD | TBD |
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties.
In Vitro Antimicrobial Studies
- Minimum Inhibitory Concentration (MIC) : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Similar pyrazole derivatives have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Biofilm Formation Inhibition : Additionally, studies suggest that these compounds can inhibit biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria .
Data Table: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Biofilm Inhibition |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 0.22 | Yes |
| Compound Y | Escherichia coli | 0.30 | Yes |
| This compound | TBD | TBD |
Case Studies and Research Findings
Several case studies have investigated the biological activities of pyrazole derivatives, including this compound:
- Study on Anticancer Properties : A comprehensive study involving multiple pyrazole derivatives revealed that those with methoxy substitutions displayed enhanced activity against multiple cancer cell lines due to their ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of pyrazole derivatives showed that certain compounds effectively inhibited growth and biofilm formation in clinical isolates of Staphylococcus species, suggesting their applicability in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
